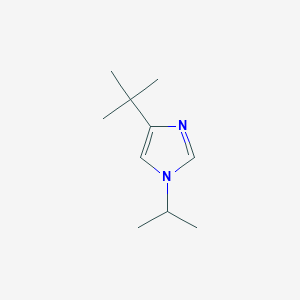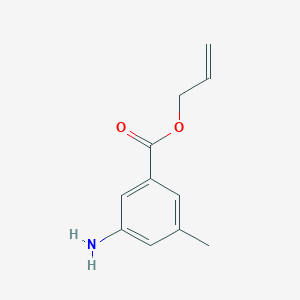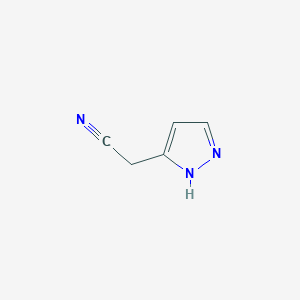
Spiroprop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiroprop is a class of organic compounds that contains a spirocyclic moiety, which is a unique structural feature that makes them valuable in drug discovery and medicinal chemistry. Spiroprop compounds have been synthesized through various methods and have shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of Spiroprop compounds varies depending on the specific compound and the disease target. However, some common mechanisms of action include inhibition of protein-protein interactions, modulation of enzyme activity, and regulation of gene expression. Spiroprop compounds have also been shown to interact with specific receptors and ion channels in the body, leading to their therapeutic effects.
Biochemische Und Physiologische Effekte
Spiroprop compounds have been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. They have also been shown to modulate the immune system and regulate oxidative stress in the body. Additionally, some Spiroprop compounds have been shown to have antimicrobial and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
Spiroprop compounds have several advantages for lab experiments, including their unique spirocyclic structure, which can lead to improved pharmacokinetic properties and increased target selectivity. They also have a high degree of synthetic flexibility, allowing for the creation of diverse compound libraries for drug discovery. However, Spiroprop compounds can also have limitations, including their potential for off-target effects and toxicity, which must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for Spiroprop compounds, including the development of more potent and selective compounds for specific disease targets. Additionally, the use of Spiroprop compounds as chemical probes for investigating biological pathways and drug targets is an area of active research. The development of novel synthetic methods for Spiroprop compounds and the exploration of their potential as imaging agents for diagnostic applications are also areas of interest. Finally, the use of Spiroprop compounds in combination therapy with other drugs is an area of potential future research.
Conclusion
Spiroprop compounds have shown great potential as therapeutic agents in various diseases and have been extensively studied for their unique structural and pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Spiroprop compounds have been discussed in this paper. Further research is needed to fully explore the potential of Spiroprop compounds in drug discovery and medicinal chemistry.
Synthesemethoden
Spiroprop compounds can be synthesized through several methods, including the [2+2] cycloaddition reaction, the intramolecular Wittig reaction, and the ring-closing metathesis reaction. The [2+2] cycloaddition reaction involves the reaction of two alkenes to form a cyclobutane ring, while the intramolecular Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form a spirocyclic compound. The ring-closing metathesis reaction involves the reaction of two alkenes with a metal catalyst to form a cyclic compound.
Wissenschaftliche Forschungsanwendungen
Spiroprop compounds have been extensively studied for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurological disorders. They have shown promising results in preclinical studies, and some compounds have advanced to clinical trials. Spiroprop compounds have also been used as probes in chemical biology studies to investigate biological pathways and drug targets.
Eigenschaften
CAS-Nummer |
138230-23-6 |
|---|---|
Produktname |
Spiroprop |
Molekularformel |
C40H55NO7S |
Molekulargewicht |
693.9 g/mol |
IUPAC-Name |
3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C24H34O5S.C16H21NO2/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);3-9,12,14,17-18H,10-11H2,1-2H3/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |
InChI-Schlüssel |
YTYUCAQFELYLJP-ATJCWOKCSA-N |
Isomerische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C |
SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |
Synonyme |
spiroprop |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
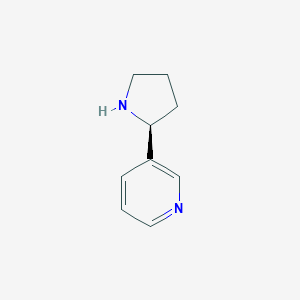
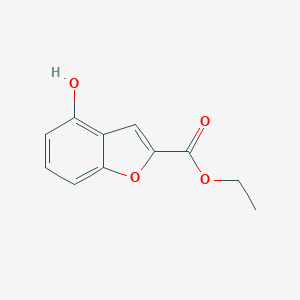
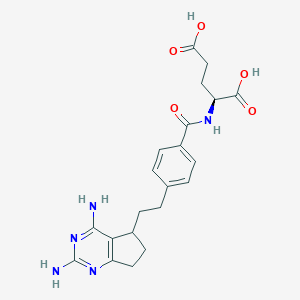
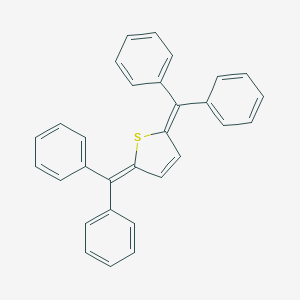
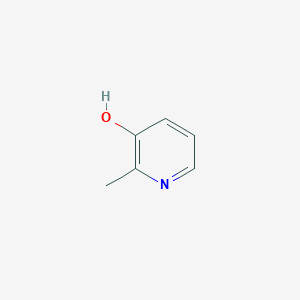
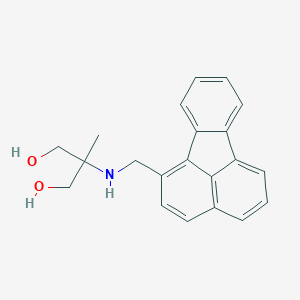
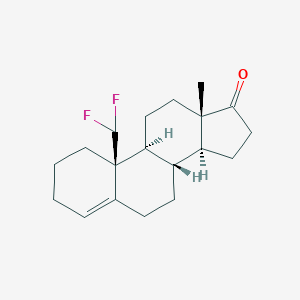
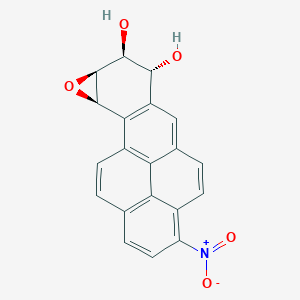
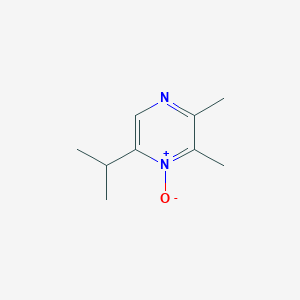
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
